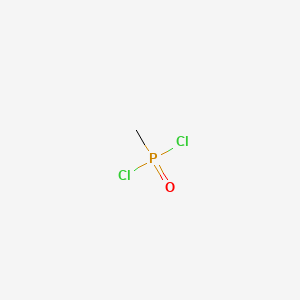

Methylphosphonic dichloride

カタログ番号 B1581414

Key on ui cas rn:

676-97-1

分子量: 132.91 g/mol

InChIキー: SCLFRABIDYGTAZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07091213B2

Procedure details

To a flask containing 1H-tetrazole (˜0.002 g, 0.028 mmol) was added a solution of n-butanol (0.041 g, 0.55 mmol) in 0.33 mL of DCM, followed by a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.33 mL of DCM. The resulting clear solution was cooled to 0° C. then added, under an atmosphere of N2, a solution of methylphosphonic dichloride (0.073 g, 0.55 mmol) in 0.33 mL of DCM. The resulting white suspension was stirred to ambient temperature overnight. To a cooled (0° C.) solution of rapamycin (0.1 g, 0.11 mmol) in 0.5 mL of DCM was added a solution of 3,5-lutidine (0.090 g, 0.84 mmol) in 0.5 mL of DCM, followed immediately by the phosphorylating reagent (yellow solution with white precipitate) and a 1.0 mL DCM wash. The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS). The cold (0° C.) reaction solution was diluted with ˜20 mL EtOAc then transferred to a separatory funnel containing EtOAc (120 mL) and saturated NaHCO3 (100 mL). Upon removing the aqueous layer, the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL), then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 0.25:10:3:3 then 0.5:10:3:3 MeOH/DCM/EtOAc/hexane) then RP HPLC (85% MeOH/H2O) to provide 0.063 g of a white solid (˜2:1 diastereomeric mixture): 1H NMR (300 MHz, CDCl3) d 4.15 (m, 1Ha, 1Hb), 4.11–3.89 (m, 3Ha, 3Hb), 3.04 (m, 1Ha, 1Hb); 31P NMR (121 MHz, CDCl3) d 32.1, 29.9; 1071 m/z (M+Na).

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].N1C=C(C)C=C(C)C=1.[CH3:14][P:15](Cl)(Cl)=[O:16].C[C@H]1[C@@]2(O)O[C@H](C[C@H](OC)C(C)=CC=CC=C[C@@H](C)C[C@@H](C)C([C@H](OC)[C@H](O)C(C)=C[C@@H](C)C(C[C@@H]([C@@H](C[C@H]3C[C@@H](OC)[C@H](O)CC3)C)OC([C@H]3N(C(C2=O)=O)CCCC3)=O)=O)=[O:36])CC1.C([O-])(O)=O.[Na+]>C(Cl)Cl.CCOC(C)=O.N1C=NN=N1>[CH2:1]([O:5][P:15]([CH3:14])(=[O:16])[OH:36])[CH2:2][CH2:3][CH3:4] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.002 g

|

|

Type

|

catalyst

|

|

Smiles

|

N1N=NN=C1

|

Step Three

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0.09 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC(=C1)C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0.073 g

|

|

Type

|

reactant

|

|

Smiles

|

CP(=O)(Cl)Cl

|

Step Seven

Step Eight

|

Name

|

|

|

Quantity

|

0.09 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC(=CC(=C1)C)C

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0.33 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0.33 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting white suspension was stirred to ambient temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

then added, under an atmosphere of N2

|

WASH

|

Type

|

WASH

|

|

Details

|

a 1.0 mL DCM wash

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting yellow solution was stirred at 0° C. for 1.0 h (followed by MS)

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cold (0° C.) reaction solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon removing the aqueous layer

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed successively with ice cold 1N HCl (1×100 mL), saturated NaHCO3 (3×100 mL), and brine (1×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by silica gel flash chromatography (

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with 0.25:10:3:3

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)OP(O)(=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.063 g | |

| YIELD: CALCULATEDPERCENTYIELD | 376.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |